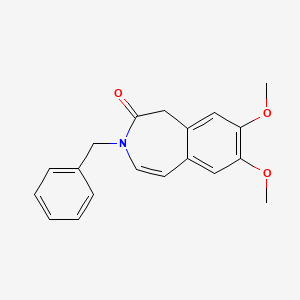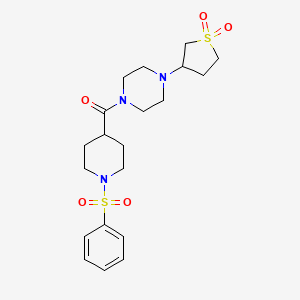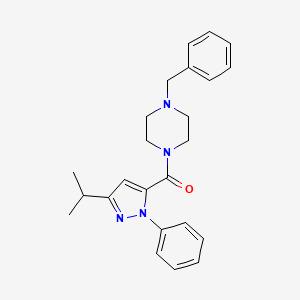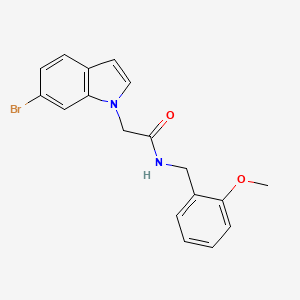
3-benzyl-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzyl-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one is a chemical compound belonging to the benzazepine family. This compound features a fusion of a seven-membered ring and a benzene ring, with a nitrogen atom incorporated into its core. Its structural complexity and distinctive arrangement of atoms make it an intriguing subject for exploration in medicinal chemistry and pharmaceutical sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one typically involves multiple steps. One common method starts with N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide. The process involves the following steps :
Halogenation: The starting material is halogenated.
Acylation: The halogenated compound undergoes acylation.
Cyclization: The acylated compound is cyclized to form the benzazepine core.
Alkylation: The cyclized product is alkylated.
Iodination: The final step involves iodination to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the benzazepine ring.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
3-benzyl-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, such as bradycardic agents and isoform-selective f-current blockers.
Pharmaceutical Sciences: The compound’s unique structure makes it a valuable subject for studying drug-receptor interactions and developing new therapeutic agents.
Biological Research: It is used in research to understand its effects on biological systems and its potential therapeutic benefits.
Industrial Applications: The compound is used in the industrial preparation of various pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-benzyl-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets and pathways. For instance, it plays a pivotal role as an intermediate in the synthesis of Ivabradine Hydrochloride, a selective inhibitor of the cardiac pacemaker If current. Ivabradine Hydrochloride reduces the heart rate by specifically targeting the If current in the sinoatrial node of the heart, offering potential benefits for various cardiovascular conditions .
Comparison with Similar Compounds
Similar Compounds
7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one: A closely related compound used in the preparation of bradycardic agents.
7,8-Dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one: Another derivative used in pharmaceutical synthesis.
7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one: A similar compound with slight structural variations.
Uniqueness
3-benzyl-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one stands out due to its specific structural features and its role as an intermediate in the synthesis of important pharmaceuticals. Its unique arrangement of atoms and functional groups makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C19H19NO3 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
3-benzyl-7,8-dimethoxy-1H-3-benzazepin-2-one |
InChI |
InChI=1S/C19H19NO3/c1-22-17-10-15-8-9-20(13-14-6-4-3-5-7-14)19(21)12-16(15)11-18(17)23-2/h3-11H,12-13H2,1-2H3 |
InChI Key |
JGYKASXIOWTRHT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CN(C(=O)CC2=C1)CC3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-Chlorophenyl)-6,7-dimethyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11136830.png)
![N-(2-Fluoro-phenyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)-phenoxy]-acetamide](/img/structure/B11136832.png)
![(5Z)-5-[2-(prop-2-en-1-yloxy)benzylidene]-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11136835.png)
![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]ethanone](/img/structure/B11136842.png)
![2-[6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]-N-(4-pyridylmethyl)acetamide](/img/structure/B11136849.png)
![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide](/img/structure/B11136850.png)
![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide](/img/structure/B11136863.png)


![5-(benzyloxy)-2-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol](/img/structure/B11136892.png)
![N-phenyl-2-{2-[1-(piperidin-1-yl)ethyl]-1H-benzimidazol-1-yl}-N-(propan-2-yl)acetamide](/img/structure/B11136898.png)
![{1-[(3,4-Dimethoxyphenyl)sulfonyl]piperidin-3-yl}(4-methylpiperazin-1-yl)methanone](/img/structure/B11136899.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11136913.png)
